molecular formula C11H14N2 B1354127 5,5'-Dimethyldipyrromethane CAS No. 99840-54-7

5,5'-Dimethyldipyrromethane

Cat. No.: B1354127
CAS No.: 99840-54-7
M. Wt: 174.24 g/mol
InChI Key: LATXIKIAELSWEJ-UHFFFAOYSA-N
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Description

5,5’-Dimethyldipyrromethane: is an organic compound with the molecular formula C11H14N2 . It is a derivative of dipyrromethane, characterized by the presence of two methyl groups attached to the pyrrole rings. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5’-Dimethyldipyrromethane typically involves the reaction of pyrrole with acetone in the presence of an acid catalyst. One common method includes the use of trifluoroacetic acid as a catalyst. The reaction is carried out at room temperature (25°C) for about 30 minutes. The process involves the following steps :

  • In a dried round-bottom flask, add distilled water as the solvent.
  • Add acetone (1.46 mL, 20 mmol) and pyrrole (2.78 mL, 40 mmol).
  • Slowly add trifluoroacetic acid (0.20 mL, 2.69 mmol) dropwise.
  • Stir the reaction mixture at 25°C for 30 minutes.
  • After completion, extract the product using ethyl acetate and purify it through silica gel chromatography.

Industrial Production Methods:

Industrial production methods for 5,5’-Dimethyldipyrromethane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

5,5’-Dimethyldipyrromethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding dipyrromethene derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms of dipyrromethane.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Dipyrromethene derivatives.

    Reduction: Reduced dipyrromethane forms.

    Substitution: Various substituted dipyrromethane derivatives.

Scientific Research Applications

5,5’-Dimethyldipyrromethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Dimethyldipyrromethane involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions.

Comparison with Similar Compounds

    Dipyrromethane: The parent compound without methyl groups.

    5,5’-Dibromodipyrromethane: A derivative with bromine substituents.

    5,5’-Dichlorodipyrromethane: A derivative with chlorine substituents.

Comparison:

5,5’-Dimethyldipyrromethane is unique due to the presence of methyl groups, which can influence its reactivity and stability compared to its unsubstituted or halogen-substituted counterparts. The methyl groups can provide steric hindrance and electronic effects, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

2-[2-(1H-pyrrol-2-yl)propan-2-yl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATXIKIAELSWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CN1)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462934
Record name 5,5'-DIMETHYLDIPYRROMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99840-54-7
Record name 5,5'-DIMETHYLDIPYRROMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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